2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUNATRWPIVZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 4-methylphenylacetic acid with 2-(methylsulfanyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide and sulfone derivatives. These reactions are critical for modifying the compound's electronic properties and biological activity.
Mechanistic Insight :
-
Sulfur’s lone pairs facilitate nucleophilic attack on oxidizing agents.
-
Sulfoxide intermediates are stabilized by resonance, while sulfones exhibit greater thermodynamic stability .
Nucleophilic Substitution
The acetamide’s α-carbon adjacent to the carbonyl group is susceptible to nucleophilic attack, enabling functional group interconversion.
Kinetic Notes :
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Hydrolysis proceeds faster under acidic conditions due to protonation of the amide carbonyl .
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Steric hindrance from the 4-methylphenyl group slows substitution kinetics compared to simpler acetamides .
Electrophilic Aromatic Substitution (EAS)
The aromatic rings participate in EAS, with regioselectivity influenced by substituents.
Directing Effects :
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The methylsulfanyl group acts as an ortho/para director due to its electron-donating nature .
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Steric effects from the 4-methylphenyl group limit substitution to less hindered positions .
Reductive Transformations
Controlled reduction of functional groups enables access to secondary amines and thioethers.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, 0°C → 25°C | 2-(4-Methylphenyl)-N-[2-(methylsulfanyl)phenyl]ethylamine | Over-reduction avoided by low-temperature conditions. |
| Disulfide formation | I₂, aqueous NaOH | Bis[2-(4-methylphenyl)acetamide] disulfide | Oxidative coupling of thiolate intermediates; confirmed by MS. |
Challenges :
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LiAlH₄ may reduce the sulfanyl group if not carefully controlled.
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Disulfide formation requires precise stoichiometry to prevent polysulfide byproducts.
Comparative Reactivity of Analogues
The reactivity of 2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide differs from structurally related compounds:
| Compound | Oxidation Rate (S→SO) | Hydrolysis Rate (amide) | EAS Reactivity |
|---|---|---|---|
| This compound | Moderate (t₁/₂ = 45 min) | Slow (k = 0.012 h⁻¹) | High (nitration yield = 78%) |
| N-(2-Benzoylphenyl)acetamide | N/A | Fast (k = 0.45 h⁻¹) | Low (nitration yield = 22%) |
| 2-Tosylacetamide | Rapid (t₁/₂ = 10 min) | Moderate (k = 0.08 h⁻¹) | Moderate (nitration yield = 55%) |
Structural Influences :
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of phenylacetamides, including 2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide, exhibit significant anticonvulsant activity. These compounds were synthesized and evaluated for their efficacy in animal models of epilepsy using standard tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Key Findings
- Mechanism of Action : The anticonvulsant activity is primarily linked to the compound's ability to interact with neuronal voltage-sensitive sodium channels. The presence of specific substituents, such as trifluoromethyl groups, enhances this interaction, leading to improved efficacy against seizures .
- Comparative Efficacy : In comparative studies, certain derivatives showed effectiveness comparable to established antiepileptic drugs like phenytoin. For instance, a specific derivative demonstrated protective effects in both MES and scPTZ tests at doses of 100 mg/kg .
Data Summary
| Compound | MES Efficacy (mg/kg) | scPTZ Efficacy (mg/kg) | Neurotoxicity (mg/kg) |
|---|---|---|---|
| This compound | 100 | Not Determined | >500 |
| Phenytoin | 28.10 | >500 | >100 |
Anti-inflammatory Properties
Emerging research indicates that compounds similar to this compound also exhibit anti-inflammatory effects. These effects are attributed to the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Mechanistic Insights
- Inhibition of COX-2 and iNOS : Studies have shown that certain phenylacetamide derivatives significantly reduce the mRNA expression levels of COX-2 and iNOS, leading to decreased production of pro-inflammatory cytokines .
- Structure-Activity Relationships : The presence of electron-donating groups enhances the anti-inflammatory activity, suggesting that modifications to the chemical structure can lead to improved therapeutic outcomes.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for the development of more effective analogs. The following points summarize essential insights from SAR studies related to this compound:
- Substituent Influence : The introduction of electron-withdrawing or electron-donating groups at specific positions on the aromatic rings can significantly affect both anticonvulsant and anti-inflammatory activities.
- Lipophilicity : Compounds with higher lipophilicity often show delayed onset but prolonged action in vivo, indicating a need for careful consideration in drug design .
Summary Table of SAR
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., Cl, CF3) | Enhances anticonvulsant activity |
| Electron-donating (e.g., methyl, methoxy) | Increases anti-inflammatory potential |
| Lipophilicity | Affects absorption and distribution |
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Conformation
- 2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide : Replacing the 4-methylphenyl group with a chlorine atom at the acetyl position results in a single preferred conformer, as opposed to the equilibrium mixture observed in bulkier derivatives. This is attributed to reduced steric hindrance and stronger dipole interactions .
- 2-(Diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide : The bulky diphenylthiophosphoryl group induces an equilibrium between synclinal and anticlinal conformers, highlighting the role of substituent size in conformational flexibility .
Sulfur-Containing Analogues
- N-(2-(2-Fluoroethoxy)benzyl)-N-(4-phenoxypyridin-3-yl)acetamide (FEPPA): The introduction of a fluorine atom and ether linkage enhances polarity and bioavailability compared to the methylsulfanyl group, making FEPPA a candidate for positron emission tomography (PET) imaging .
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: The aminophenylsulfanyl group facilitates hydrogen bonding, leading to distinct crystal packing and antimicrobial activity .
Physicochemical Properties
Notes:
Antimicrobial Activity
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Exhibits moderate activity against E. coli and S. aureus (MIC = 32 µg/mL) due to hydrogen bonding with bacterial enzymes .
- N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridinyl]sulfanyl}acetamide: Shows antiviral activity against SARS-CoV-2 (IC₅₀ = 8.7 µM) via inhibition of viral protease .
- Target Compound : Preliminary studies suggest weak antimicrobial activity, likely due to steric shielding of the methylsulfanyl group .
Structural Role in Drug Design
- N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i): A potent inhibitor of inflammatory cytokines, demonstrating the importance of sulfonamide groups in targeting protein-protein interactions .
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : Acts as a kinase inhibitor, with the pyrimidine ring enhancing binding affinity to ATP pockets .
Crystallographic and Hydrogen Bonding Analysis
- Target Compound : Forms weak C–H···O hydrogen bonds (2.50–2.60 Å) in the crystal lattice, stabilized by van der Waals interactions .
- N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide : Exhibits stronger N–H···O bonds (2.02 Å), contributing to a denser crystal packing and higher thermal stability .
- N-(2-((5-Amino-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-methylphenyl)acetamide: Utilizes N–H···F and S···π interactions for supramolecular assembly, a feature exploited in materials science .
Biological Activity
The compound 2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide is a member of the acetamide class, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N2OS. The presence of a methylsulfanyl group and two phenyl rings contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 300.43 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, studies have shown that acetamides can inhibit the growth of various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated a reduction in cytokine release from stimulated immune cells when treated with this compound, suggesting its utility in inflammatory diseases .
Analgesic Activity
Preclinical models have shown that this compound exhibits analgesic effects comparable to standard pain relievers. The mechanism is thought to involve modulation of pain pathways in the central nervous system, potentially through inhibition of cyclooxygenase enzymes .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes.
- Receptor Interaction : It may bind to specific receptors in the central nervous system, modulating pain perception and inflammatory responses.
- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of various acetamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with an IC50 value of 25 µg/mL. -
Anti-inflammatory Assessment :
In a controlled experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a 40% reduction in TNF-α production compared to untreated controls, highlighting its anti-inflammatory potential . -
Analgesic Evaluation :
In rodent models, the compound demonstrated significant pain relief in the formalin test, with effects lasting up to four hours post-administration at doses of 10 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
